2-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(4-methyl-1,4-diazepan-1-yl)ethanone
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Overview
Description
2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-(4-METHYL-1,4-DIAZEPAN-1-YL)ETHAN-1-ONE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxyphenyl group, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-(4-METHYL-1,4-DIAZEPAN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, while the diazepane ring can be synthesized through the reaction of appropriate amines with epoxides or halides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-(4-METHYL-1,4-DIAZEPAN-1-YL)ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to the formation of an amine .
Scientific Research Applications
2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-(4-METHYL-1,4-DIAZEPAN-1-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-(4-METHYL-1,4-DIAZEPAN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-: Known for its use in organic synthesis and as a precursor for various pharmaceuticals.
1,3-Dioxolane, 2-(4-methoxyphenyl)-4-methyl-: Used in the synthesis of complex organic molecules and as a solvent in chemical reactions.
Uniqueness
2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-(4-METHYL-1,4-DIAZEPAN-1-YL)ETHAN-1-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H26N4O4 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-(4-methyl-1,4-diazepan-1-yl)ethanone |
InChI |
InChI=1S/C23H26N4O4/c1-26-12-3-13-27(15-14-26)21(28)16-30-20-10-6-18(7-11-20)23-24-22(25-31-23)17-4-8-19(29-2)9-5-17/h4-11H,3,12-16H2,1-2H3 |
InChI Key |
VDCAEICIZXHSFG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)C(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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